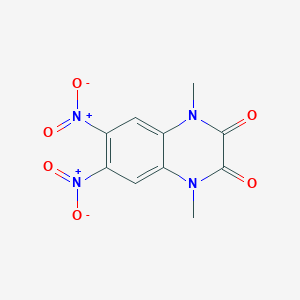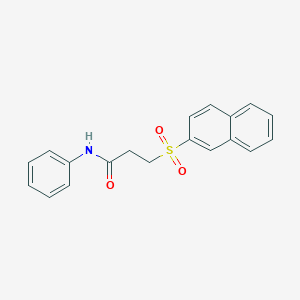
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. DNQX has been shown to inhibit the release of glutamate and other neurotransmitters from presynaptic neurons. DNQX has also been shown to reduce the expression of glutamate receptors and to induce apoptosis in neurons. DNQX has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DNQX in lab experiments is its high potency and selectivity for the ionotropic glutamate receptors. DNQX has been shown to be effective at nanomolar concentrations, making it a useful tool for studying glutamate receptor function. One of the limitations of using DNQX is its non-specific effects on other ion channels and receptors. DNQX has been shown to block other ion channels and receptors at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DNQX. One direction is to investigate the role of glutamate receptors in the pathogenesis of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent glutamate receptor antagonists for therapeutic use in neurodegenerative diseases. Finally, there is a need to investigate the long-term effects of glutamate receptor antagonists on neuronal function and behavior.
Métodos De Síntesis
DNQX can be synthesized through a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the conversion of 2,3-dichloroquinoxaline to 2,3-diaminoquinoxaline by reduction with sodium borohydride. The second step involves the nitration of 2,3-diaminoquinoxaline with a mixture of nitric acid and sulfuric acid to yield 1,4-diamino-2,3-dinitroquinoxaline. The final step involves the oxidation of 1,4-diamino-2,3-dinitroquinoxaline with potassium permanganate to yield DNQX.
Aplicaciones Científicas De Investigación
DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. DNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DNQX has been used to study the effects of glutamate receptor antagonists on seizure activity and excitotoxicity.
Propiedades
Nombre del producto |
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione |
|---|---|
Fórmula molecular |
C10H8N4O6 |
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
1,4-dimethyl-6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-5-3-7(13(17)18)8(14(19)20)4-6(5)12(2)10(16)9(11)15/h3-4H,1-2H3 |
Clave InChI |
XZBDEHJCCUXVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Solubilidad |
42 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)



![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)



![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
